molecular formula C12H19NO B12589554 Phenol, 4-(hexylamino)- CAS No. 639478-80-1

Phenol, 4-(hexylamino)-

Cat. No.: B12589554
CAS No.: 639478-80-1
M. Wt: 193.28 g/mol
InChI Key: WKZUDDNCUOCRND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Amine-Substituted Phenol (B47542) Chemistry

Amine-substituted phenols are a class of aromatic compounds that possess both a hydroxyl and an amino functional group attached to a benzene (B151609) ring. These compounds are recognized for their versatile chemical nature, stemming from the electronic effects of the two functional groups. The amino group, being an electron-donating group, influences the reactivity of the phenolic hydroxyl group and the aromatic ring itself. This electronic relationship is particularly pronounced in para-substituted isomers like Phenol, 4-(hexylamino)-, where the functional groups are positioned opposite each other on the benzene ring.

This specific arrangement facilitates resonance stabilization, which is a key factor in their well-documented antioxidant properties. oup.com The alkyl chain—in this case, a hexyl group—attached to the nitrogen atom introduces lipophilic character to the molecule, which can modulate its solubility and interaction with nonpolar environments. The synthesis of such compounds can be approached through various methods, including the palladium-catalyzed coupling of phenols with amines, which represents a powerful tool for forming aryl amines. nih.govrsc.org

Academic Significance and Potential Research Trajectories

The primary academic interest in Phenol, 4-(hexylamino)- and related p-alkylaminophenols lies in their potential as antioxidants. nih.gov The ability of the phenolic hydroxyl group to donate a hydrogen atom to scavenge free radicals is enhanced by the para-amino substituent. Research has shown that amino-substituted phenols are generally more potent antioxidants than their hydroxy-substituted counterparts. oup.com Studies on similar compounds with varying alkyl chain lengths have indicated that the length of the chain can influence specific antioxidant activities. For instance, while elongation of the alkyl chain in p-alkylaminophenols may reduce superoxide (B77818) trapping capability, it can enhance the inhibition of lipid peroxidation. nih.gov

Potential research trajectories for Phenol, 4-(hexylamino)- include:

Antioxidant Studies: Detailed investigation into its efficacy in preventing oxidation in various systems, from simple solutions to more complex biological lipid models. oup.comnih.gov

Synthesis of Novel Derivatives: Its use as a chemical building block for creating more complex molecules. Derivatives of 4-aminophenol (B1666318) are precursors to pharmaceuticals and other fine chemicals. wikipedia.orgatamanchemicals.comresearch-nexus.net The hexyl group offers a lipophilic anchor for synthesizing target molecules with specific solubility properties.

Materials Science: Exploration in the field of liquid crystals. N-(4-alkoxybenzylidene)-4'-alkoxyanilines, which share structural similarities, are known to exhibit liquid crystalline phases, suggesting that derivatives of 4-(hexylamino)phenol could be investigated for similar properties. tandfonline.comresearchgate.net

Current Knowledge Gaps and Emerging Research Opportunities

While the general properties of p-alkylaminophenols are understood, specific data on Phenol, 4-(hexylamino)- is not extensively detailed in publicly available research. This presents several opportunities for new investigations.

Knowledge Gaps:

Comprehensive Antioxidant Profile: A detailed mechanistic study of its antioxidant action against a wide array of reactive oxygen species is lacking.

Biological Interaction Studies: There is limited information on how the hexyl chain specifically mediates the interaction of the molecule with biological membranes and its subsequent effect on activity, such as inhibiting lipid peroxidation. nih.gov

Advanced Material Applications: The potential for Phenol, 4-(hexylamino)- or its derivatives to be used in the development of polymers or liquid crystals remains largely unexplored. tandfonline.com

Emerging Research Opportunities:

Comparative Studies: A systematic study comparing the antioxidant and other biological activities of a homologous series of 4-(alkylamino)phenols (from methyl to dodecyl, including hexyl) would provide valuable structure-activity relationship data. nih.gov

Advanced Synthesis Methods: Developing more efficient and greener synthetic routes, such as direct catalytic amination of phenols or electrochemical methods, could make Phenol, 4-(hexylamino)- and its derivatives more accessible for research. nih.govacs.org

Ferroptosis Inhibition: Recent research has highlighted ortho-aminophenol derivatives as potent inhibitors of ferroptosis, a form of regulated cell death linked to lipid peroxidation. nih.gov Investigating whether para-substituted aminophenols like Phenol, 4-(hexylamino)- possess similar capabilities could open new avenues in therapeutic research.

Data Tables

Table 1: Chemical Properties of Phenol, 4-(hexylamino)- This table outlines the basic chemical identifiers and properties for the compound.

PropertyValue
IUPAC Name 4-(Hexylamino)phenol
Molecular Formula C₁₂H₁₉NO
Molecular Weight 193.29 g/mol
CAS Number 40433-28-9
Canonical SMILES CCCCCCNc1ccc(cc1)O
Appearance (Predicted) Solid

Table 2: Research Context of Related Aminophenol Derivatives This table summarizes findings on related aminophenol compounds, providing context for the potential properties and applications of Phenol, 4-(hexylamino)-.

Compound Class / DerivativeResearch Finding / ApplicationReference
p-Alkylaminophenols Elongating the alkyl chain can decrease superoxide scavenging but enhance inhibition of lipid peroxidation. These compounds also show potential anticancer activity. nih.gov
o-Aminophenols Derivatives have been studied for their antioxidant, antibacterial, and cytotoxic activities. Some show excellent antioxidant activity, surpassing standards like quercetin (B1663063) in certain assays. nii.ac.jpresearchgate.net
4-Aminophenol A key industrial intermediate for the synthesis of paracetamol, dyes, and other fine chemicals. wikipedia.orgatamanchemicals.com
Amine-Phenol Ligands Used in catalyst development for reactions like alkene polymerization. Syntheses are often performed via Mannich condensation. tandfonline.commun.ca
o-Aminophenol Derivatives Recently identified as potent inhibitors of ferroptosis, protecting against ischemia-reperfusion injury and drug-induced hepatotoxicity in vivo. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

639478-80-1

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

4-(hexylamino)phenol

InChI

InChI=1S/C12H19NO/c1-2-3-4-5-10-13-11-6-8-12(14)9-7-11/h6-9,13-14H,2-5,10H2,1H3

InChI Key

WKZUDDNCUOCRND-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC1=CC=C(C=C1)O

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Phenol, 4 Hexylamino

Established Synthetic Routes and Precursor Chemistry

The creation of 4-(hexylamino)phenol can be approached through several synthetic pathways, which generally involve either the alkylation of a pre-existing aminophenol or the construction of the N-hexyl bond through reductive amination. The choice of route often depends on the availability of starting materials and desired reaction conditions.

A critical precursor for the synthesis of 4-(hexylamino)phenol is 4-aminophenol (B1666318). The production of this intermediate is a key step that has been extensively studied.

One major industrial route to 4-aminophenol involves the catalytic hydrogenation of p-nitrophenol. acs.orgresearchgate.net This process typically utilizes a heterogeneous metal catalyst, such as platinum on carbon (Pt/C), which offers high activity and can be easily recovered and reused. acs.orgresearchgate.net The reaction converts the nitro group (-NO₂) into an amino group (-NH₂).

An alternative and greener approach starts with hydroquinone (B1673460), which can be derived from renewable lignocellulosic biomass. digitellinc.com The direct amination of hydroquinone to form 4-aminophenol is a promising route, though it presents challenges. digitellinc.com The reaction can be slow and often lacks selectivity, requiring high temperatures that may lead to the degradation of the desired product. digitellinc.com Research has explored various aminating agents to optimize this conversion. digitellinc.com

Aminating Agent for HydroquinoneKey Observations
Ammonium HydroxideInvestigated for direct amination. digitellinc.com
Hydrazine MonohydrateInvestigated for direct amination. digitellinc.com
Ammonium ChlorideInvestigated for direct amination. digitellinc.com
Ammonium AcetateInvestigated for direct amination. digitellinc.com
Data derived from studies on the direct amination of hydroquinone to 4-aminophenol. digitellinc.com

Another foundational method for producing 4-aminophenol is through the rearrangement of phenylhydroxylamine, which is generated by the partial hydrogenation of nitrobenzene. google.com This acid-catalyzed transformation, known as the Bamberger rearrangement, yields the para-substituted aminophenol. researchgate.netgoogle.com

Once 4-aminophenol is obtained, the hexyl group is introduced onto the nitrogen atom. This can be achieved through direct alkylation or, more commonly, via reductive amination.

Direct Alkylation: The direct reaction of 4-aminophenol with a hexyl halide (e.g., hexyl bromide) can lead to the desired N-hexyl product. However, this method often suffers from poor selectivity. A significant challenge is the competition between N-alkylation and O-alkylation (at the phenolic hydroxyl group), as well as the potential for dialkylation on the nitrogen atom, leading to a mixture of products that are difficult to separate. google.com

Reductive Amination: Reductive amination is a highly versatile and widely used method for synthesizing secondary amines. youtube.comjocpr.com This approach typically involves two main strategies for producing 4-(hexylamino)phenol:

One-Pot Reaction from 4-Aminophenol: This is an efficient method where 4-aminophenol is reacted with hexanal (an aldehyde). researchgate.net The initial reaction is a condensation that forms an imine intermediate (a Schiff base). This intermediate is not isolated but is reduced in situ to the final secondary amine product. youtube.comresearchgate.net This one-pot procedure improves atom economy and simplifies the synthetic process. jocpr.com

Stepwise Imine Formation and Reduction: Alternatively, the imine can be formed first by reacting 4-aminophenol with hexanal, often with catalytic acid, and then isolated before being subjected to a separate reduction step. nih.gov

A variety of reducing agents can be employed for the reduction of the imine intermediate. The choice of reagent can influence reaction conditions and selectivity.

Reducing AgentCharacteristics and Applications
Sodium Borohydride (NaBH₄)A common and effective reducing agent for imines. youtube.com
Sodium Cyanoborohydride (NaBH₃CN)A milder reducing agent that selectively reduces imines in the presence of more stable carbonyl groups (ketones/aldehydes). youtube.com
Catalytic Hydrogenation (H₂/Catalyst)A clean reduction method using hydrogen gas and a metal catalyst such as Palladium on carbon (Pd/C). youtube.comyoutube.com
Sodium Triacetoxyborohydride (Na(AcO)₃BH)An effective reagent that allows for reductive amination under mild, acidic conditions. youtube.com
Table summarizing common reducing agents used in reductive amination reactions. youtube.comyoutube.com

The formation of 4-(hexylamino)phenol via reductive amination follows a well-established two-step mechanistic pathway.

First, the nucleophilic nitrogen atom of 4-aminophenol attacks the electrophilic carbonyl carbon of hexanal. This is typically followed by the transfer of a proton and the subsequent elimination of a water molecule to form a protonated imine, known as an iminium ion. This imine formation is often catalyzed by the presence of a mild acid. youtube.com

In the second step, the iminium ion is reduced. A hydride reagent, such as sodium borohydride, delivers a hydride ion (H⁻) to the electrophilic carbon of the C=N double bond. youtube.com Subsequent protonation of the resulting anion yields the final 4-(hexylamino)phenol product. The use of reagents like sodium cyanoborohydride is advantageous because they are not reactive enough to reduce the starting aldehyde but are sufficiently reactive to reduce the highly electrophilic iminium ion intermediate, preventing side reactions. youtube.com

Green Chemistry Principles in Synthesis Optimization

Modern synthetic chemistry places a strong emphasis on developing processes that are environmentally benign and sustainable. The synthesis of 4-(hexylamino)phenol and its precursors is being re-evaluated through the lens of green chemistry to minimize waste, reduce energy consumption, and use safer materials. researchgate.net

Catalysis is a cornerstone of green chemistry, offering pathways to increase reaction efficiency and reduce waste. researchgate.net In the synthesis of the 4-aminophenol precursor, the use of heterogeneous catalysts like Pt/C for the hydrogenation of p-nitrophenol is advantageous because the catalyst can be easily filtered out of the reaction mixture and reused, minimizing metal waste. researchgate.net

There is also a drive to replace expensive and rare noble metal catalysts (like platinum and palladium) with more abundant and less toxic alternatives. rsc.org For instance, research into nickel-catalyzed reductive amination of phenols demonstrates a move towards more sustainable catalytic systems. rsc.org While these specific studies may target the reduction of the aromatic ring, the development of non-precious metal catalysts is a key goal in green chemistry that is applicable to many amination reactions.

The choice of solvent has a significant environmental impact. Green chemistry principles encourage the use of safer solvents, such as water or ethanol, or minimizing solvent use altogether. researchgate.netnih.gov Studies on the hydrogenation of p-nitrophenol have shown that solvent polarity can significantly affect the reaction rate, indicating that solvent choice is critical for both environmental and efficiency reasons. acs.org

Improving reaction efficiency is another key aspect of green synthesis. One-pot reactions, such as the direct reductive amination of 4-aminophenol with hexanal, are preferred because they reduce the number of synthetic steps, minimize the need for purification of intermediates, and consequently decrease solvent and energy usage. jocpr.comresearchgate.net

Furthermore, the traditional synthesis of 4-aminophenol from benzene (B151609) feedstock involves nitration using harsh acids, which generates considerable hazardous waste. digitellinc.com Shifting towards bio-based feedstocks like hydroquinone represents a significant step in making the entire lifecycle of 4-(hexylamino)phenol synthesis more sustainable. digitellinc.com

Targeted Derivatization and Functionalization of Phenol (B47542), 4-(hexylamino)-

The strategic derivatization of "Phenol, 4-(hexylamino)-" is crucial for modulating its physicochemical properties and biological activity. This section explores the targeted functionalization of this molecule, focusing on regioselective modifications of the phenolic ring, the introduction of diverse functional groups on the hexyl chain and amine nitrogen, and the underlying reaction kinetics and thermodynamics that govern these transformations.

Regioselective Modifications of the Phenolic Ring

The phenolic ring of "Phenol, 4-(hexylamino)-" is activated towards electrophilic aromatic substitution by both the hydroxyl (-OH) and the hexylamino (-NHC6H13) groups. Both are ortho-, para-directing and activating groups. The interplay of these two groups, along with steric hindrance, dictates the regioselectivity of substitution reactions.

Halogenation: The introduction of halogen atoms can significantly alter the electronic properties and metabolic stability of the molecule. Due to the strong activation by the hydroxyl and amino groups, halogenation of "Phenol, 4-(hexylamino)-" is expected to proceed under mild conditions. For instance, regioselective bromination of aromatic amines can be achieved with high yields. Treatment of anilines with n-butyllithium followed by trimethyltin chloride and subsequent reaction with bromine has been shown to result in para-bromination with high selectivity rsc.org. Given that the para position in "Phenol, 4-(hexylamino)-" is occupied, substitution is anticipated to occur at the ortho positions relative to the activating groups.

Nitration: Nitration introduces a nitro group (-NO2), a versatile functional group that can be further reduced to an amino group or used to modulate the electronic character of the aromatic ring. The regioselective nitration of N-alkyl anilines has been reported using reagents like tert-butyl nitrite, which can provide N-nitroso N-alkyl nitroanilines that can be subsequently converted to N-alkyl nitroanilines orientjchem.orgnih.govresearchgate.net. For unsubstituted N-alkyl anilines, nitration typically yields a mixture of ortho and para products, with the para product being major orientjchem.org. In the case of "Phenol, 4-(hexylamino)-", with the para position blocked, nitration is expected to occur at the ortho position relative to the hexylamino group.

Sulfonation: Sulfonation of N-alkylanilines with oleum can lead to a mixture of meta and para isomers, with the isomeric composition being highly dependent on the acidity of the sulfonating agent orientjchem.org. For N-alkylanilines, an increase in the acidity of the oleum leads to a higher proportion of the meta-isomer orientjchem.org. This is attributed to the sulfonation of the protonated form of the aniline (B41778).

Friedel-Crafts Acylation: The Friedel-Crafts acylation of anilines can be challenging due to the basicity of the amino group, which can coordinate with the Lewis acid catalyst, leading to deactivation researchgate.net. However, methods have been developed for the catalytic Friedel-Crafts acylation of aniline derivatives rsc.org. The reaction of N,N-dimethylaniline with alkenes, catalyzed by a gold(I) complex, has been shown to proceed via an electrophilic aromatic substitution mechanism, favoring the para-product wikipedia.org. For "Phenol, 4-(hexylamino)-", acylation would be expected to occur at the ortho position to the strongly activating hydroxyl and amino groups, provided a suitable catalytic system is employed to overcome the catalyst deactivation issue.

Table 1: Regioselective Modifications of the Phenolic Ring in Anilines and Phenols

ReactionReagent/CatalystExpected Product for "Phenol, 4-(hexylamino)-"Reference
Brominationn-BuLi, Me3SnCl, Br22-Bromo-4-(hexylamino)phenol rsc.org
Nitrationtert-Butyl Nitrite2-Nitro-4-(hexylamino)phenol orientjchem.orgnih.govresearchgate.net
SulfonationOleum2-Amino-5-(hexylamino)benzenesulfonic acid orientjchem.org
AcylationAcyl chloride/Lewis acid1-(2-Hydroxy-5-(hexylamino)phenyl)ethan-1-one rsc.orgwikipedia.org

Introduction of Diverse Functional Groups on the Hexyl Chain and Amine Nitrogen

Functionalization of the hexyl chain and the secondary amine offers another avenue for modifying the properties of "Phenol, 4-(hexylamino)-".

N-Acylation: The secondary amine of "Phenol, 4-(hexylamino)-" can be readily acylated using acyl chlorides or anhydrides to form amides. This reaction is a common method for introducing a wide variety of functional groups. The N-acylation of amines is a well-established transformation in organic synthesis researchgate.netresearchgate.net. For instance, the acetylation of 4-aminophenol is a key step in the synthesis of paracetamol nih.gov.

N-Alkylation: Further alkylation of the secondary amine can lead to tertiary amines. Selective N-alkylation of aminophenols can be achieved through a one-pot reaction involving condensation with an aldehyde followed by reduction with a reagent like sodium borohydride researchgate.netumich.eduresearchgate.net. This method allows for the introduction of a second, potentially functionalized, alkyl group on the nitrogen atom.

Functionalization of the Hexyl Chain: While direct functionalization of the unactivated C-H bonds of the hexyl chain is challenging, it can be approached through radical halogenation, although this often leads to a mixture of products masterorganicchemistry.commdpi.comlibretexts.org. A more controlled approach would involve the synthesis of "Phenol, 4-(hexylamino)-" from a pre-functionalized hexylamine (B90201).

Table 2: Derivatization of the Hexylamino Moiety

ReactionReagentFunctional Group IntroducedReference
N-AcylationAcyl Chloride (R-COCl)Amide (-N(C6H13)COR) researchgate.netresearchgate.net
N-AlkylationAldehyde (R-CHO), NaBH4Tertiary Amine (-N(C6H13)R) researchgate.netumich.eduresearchgate.net

Reaction Kinetics and Thermodynamics in Derivatization

Understanding the kinetics and thermodynamics of derivatization reactions is essential for optimizing reaction conditions and predicting product distributions. While specific data for "Phenol, 4-(hexylamino)-" is limited, studies on related substituted anilines provide valuable insights.

Reaction Kinetics: The rate of electrophilic aromatic substitution on the phenolic ring is influenced by the nature of the electrophile and the electronic properties of the substituents. The Hammett equation provides a framework for quantifying the effect of substituents on reaction rates wikipedia.orgcsbsju.edulibretexts.org. For the oxidation of meta-substituted anilines, a linear Hammett plot with a negative rho (ρ) value indicates the formation of a positively charged intermediate in the rate-determining step orientjchem.org. This suggests that electron-donating groups, such as the hexylamino and hydroxyl groups in the target molecule, will accelerate the rate of electrophilic substitution.

Kinetic studies on the Friedel-Crafts acylation of aromatic compounds have shown that the reaction rate is dependent on the concentration of the substrate, the acylating agent, and the catalyst alexandonian.comrsc.org. For the intramolecular Friedel-Crafts acylation, the formation of a six-membered ring is kinetically favored over a five-membered ring researchgate.net.

Table 3: Thermodynamic Parameters for the Oxidation of Substituted Anilines

SubstituentΔH# (kJ/mol)ΔS# (J/K mol)ΔG# (kJ/mol)Reference
H40.46-269.91124.94 researchgate.net
p-OCH360.33-174.94115.09 researchgate.net
p-Cl40.44-241.58116.05 researchgate.net
p-NO240.93-272.52126.23 researchgate.net

Data for the oxidation of substituted anilines with hexachloroiridate (IV) in aqueous perchloric acid.

These data indicate that the Gibbs free energy of activation (ΔG#) is influenced by both enthalpic and entropic factors. The isokinetic relationship, which relates enthalpy and entropy of activation, can provide insights into the reaction mechanism researchgate.net.

Based on a comprehensive search of available scientific literature, detailed theoretical and computational studies focusing specifically on "Phenol, 4-(hexylamino)-" are not available. The requested in-depth analyses, including specific quantum chemical studies, molecular dynamics simulations, and computational predictions of spectroscopic properties for this particular compound, have not been published in the accessible literature.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that adheres to the user's specified outline. Generating content for the requested sections would require data that does not exist in the public domain and would amount to speculation.

Research in computational chemistry is highly specific, and while the methodologies outlined (such as Density Functional Theory and Molecular Dynamics) are standard, they have been applied to other related phenol derivatives but not explicitly to "Phenol, 4-(hexylamino)-" in a way that would allow for a detailed report on its electronic structure, reactivity, conformational analysis, and photophysical behavior.

Theoretical and Computational Chemistry Investigations of Phenol, 4 Hexylamino

In Silico Studies of Reaction Mechanisms and Catalysis

Computational chemistry provides powerful tools for investigating the intricate details of chemical reactions at a molecular level. For a compound such as Phenol (B47542), 4-(hexylamino)-, in silico studies can elucidate reaction mechanisms, identify key intermediates, and characterize the energetic landscape of its formation and subsequent reactions. While specific computational studies dedicated exclusively to Phenol, 4-(hexylamino)- are not extensively available in the current body of scientific literature, the methodologies for such investigations are well-established. These studies typically employ quantum chemical methods, such as Density Functional Theory (DFT), to model the behavior of molecules and predict their reactivity.

The synthesis of Phenol, 4-(hexylamino)- often involves the N-alkylation of 4-aminophenol (B1666318) with a hexyl derivative, such as 1-bromohexane. This reaction is a nucleophilic substitution where the amino group of 4-aminophenol acts as the nucleophile. Computational modeling can be instrumental in understanding the selectivity of this reaction, particularly the competition between N-alkylation and O-alkylation.

Catalysis plays a crucial role in many organic transformations. In the context of the synthesis of N-substituted aminophenols, both acid and base catalysis are common. Theoretical studies can model the role of a catalyst by including it explicitly in the calculations. For instance, in a base-catalyzed N-alkylation, the computational model would include the deprotonation of the amine by the base, followed by the nucleophilic attack of the resulting anion on the alkylating agent. Similarly, for metal-catalyzed reactions, such as palladium- or copper-catalyzed N-arylations or alkylations, computational models can help in understanding the catalytic cycle, including oxidative addition, reductive elimination, and the role of ligands in promoting the reaction.

Transition State Characterization and Reaction Pathway Elucidation

A cornerstone of computational reaction mechanism studies is the identification and characterization of transition states. A transition state is a specific configuration along the reaction coordinate that represents the highest energy barrier between reactants and products. By locating the transition state, chemists can understand the geometry of the molecules as they are transforming and calculate the activation energy of the reaction.

For the N-alkylation of 4-aminophenol to form Phenol, 4-(hexylamino)-, a likely mechanism is the SN2 reaction. A computational study would model the approach of the 4-aminophenol molecule to the hexyl halide. The transition state for this reaction would feature a partially formed N-C bond (between the nitrogen of the aminophenol and the alpha-carbon of the hexyl group) and a partially broken C-X bond (where X is the halogen). The geometry of this transition state, including bond lengths and angles, can be precisely calculated.

The reaction pathway is elucidated by connecting the reactants, transition state, and products on the potential energy surface. This is often achieved using methods like Intrinsic Reaction Coordinate (IRC) calculations, which trace the minimum energy path from the transition state down to the reactants and products. This confirms that the identified transition state indeed connects the desired reactants and products.

Below is a hypothetical data table illustrating the kind of information that would be obtained from a computational study on the transition state for the N-alkylation of 4-aminophenol with 1-bromohexane.

Table 1: Hypothetical Transition State Parameters for the N-Alkylation of 4-Aminophenol
ParameterValue
Imaginary Frequency-350 cm-1
N-C Bond Length (forming)2.15 Å
C-Br Bond Length (breaking)2.20 Å
N-C-Br Angle175°

Energetic Profiles of Key Chemical Transformations

The energetic profile of a reaction provides a quantitative description of the energy changes that occur as reactants are converted into products. This profile is crucial for understanding the feasibility and rate of a chemical reaction. The key energetic parameters are the activation energy (Ea), which is the energy difference between the reactants and the transition state, and the reaction energy (ΔE), which is the energy difference between the reactants and the products.

Computational chemistry methods can accurately calculate these energy differences. For the synthesis of Phenol, 4-(hexylamino)-, the energetic profile would reveal whether the reaction is thermodynamically favorable (exothermic, with a negative ΔE) or unfavorable (endothermic, with a positive ΔE). The activation energy would provide insight into the kinetic barrier of the reaction; a lower activation energy corresponds to a faster reaction rate.

Furthermore, computational studies can compare the energetic profiles of competing reaction pathways. For example, in the alkylation of 4-aminophenol, both N-alkylation and O-alkylation are possible. By calculating the activation energies for both pathways, it is possible to predict which product will be favored kinetically.

The following is a hypothetical data table summarizing the energetic profile for the competing N- and O-alkylation of 4-aminophenol.

Table 2: Hypothetical Energetic Profile for the Alkylation of 4-Aminophenol
Reaction PathwayActivation Energy (Ea) (kcal/mol)Reaction Energy (ΔE) (kcal/mol)
N-Alkylation22.5-15.0
O-Alkylation25.0-12.5

This hypothetical data suggests that N-alkylation is both kinetically (lower activation energy) and thermodynamically (more negative reaction energy) favored over O-alkylation under a given set of theoretical conditions.

Advanced Spectroscopic and Analytical Characterization for Mechanistic Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural determination of "Phenol, 4-(hexylamino)-" in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

Multidimensional NMR for Complex Structure Determination and Dynamics

While one-dimensional (1D) ¹H and ¹³C NMR spectra offer initial information on the number and types of proton and carbon environments, multidimensional NMR experiments are essential for the unambiguous assignment of all signals and for confirming the compound's structure. For "Phenol, 4-(hexylamino)-", a combination of 2D NMR experiments would be employed.

Correlation Spectroscopy (COSY): This experiment would reveal the scalar couplings between protons, establishing the connectivity within the hexyl chain (i.e., which protons are adjacent to each other) and within the aromatic ring.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the ¹³C signals based on their attached protons.

Heteronuclear Multiple Bond Correlation (HMBC): This technique detects longer-range couplings (typically over 2-3 bonds) between protons and carbons. It is crucial for establishing the connection between the hexylamino group and the phenol (B47542) ring, for instance, by showing a correlation between the protons on the carbon adjacent to the nitrogen (N-CH₂) and the aromatic carbon at position 4 (C4).

These techniques collectively provide a complete and unambiguous assignment of the molecular structure, confirming the substitution pattern and the integrity of the alkyl chain.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for Phenol, 4-(hexylamino)-

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Multiplicity (¹H)
C1-OH~8.0-9.5~150-155Singlet
C2/C6 (Aromatic)~6.7-6.9~115-120Doublet
C3/C5 (Aromatic)~6.6-6.8~114-118Doublet
C4 (Aromatic)-~140-145-
N-H~3.5-4.5-Broad Singlet
N-CH₂ (Hexyl)~3.0-3.2~45-50Triplet
N-CH₂-CH₂ (Hexyl)~1.5-1.7~31-33Quintet
C3' (Hexyl)~1.3-1.5~26-28Multiplet
C4' (Hexyl)~1.2-1.4~28-30Multiplet
C5' (Hexyl)~1.2-1.4~22-24Multiplet
C6' (Hexyl)~0.8-1.0~13-15Triplet

Note: Predicted values are based on analogous structures and may vary based on solvent and experimental conditions.

Dynamic NMR for Conformational Exchange and Rotational Barriers

Dynamic NMR (DNMR) techniques are utilized to study time-dependent processes such as conformational changes and restricted rotation. In "Phenol, 4-(hexylamino)-", DNMR could be applied to investigate the rotational barrier around the C4-N bond. At low temperatures, the rotation might be slow enough on the NMR timescale to cause broadening or splitting of the signals for the aromatic protons near the substituent. By acquiring spectra at various temperatures, one can determine the coalescence temperature and subsequently calculate the activation energy (ΔG‡) for this rotational process, providing insight into the steric and electronic effects governing the molecule's flexibility.

Mass Spectrometry for Reaction Intermediate Identification and Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight and elemental composition and for elucidating molecular structure through fragmentation analysis.

Tandem Mass Spectrometry (MS/MS) and High-Resolution Accurate Mass (HRAM) Analysis

High-Resolution Accurate Mass (HRAM) analysis of the molecular ion of "Phenol, 4-(hexylamino)-" would provide its elemental formula with high confidence, confirming its identity. nih.gov Tandem mass spectrometry (MS/MS) involves selecting the molecular ion, subjecting it to fragmentation (e.g., through collision-induced dissociation), and analyzing the resulting fragment ions. wikipedia.org This process reveals characteristic fragmentation pathways that act as a structural fingerprint.

For "Phenol, 4-(hexylamino)-", key fragmentation patterns would likely include:

Alpha-cleavage: Fission of the C-C bond adjacent to the nitrogen atom, leading to the loss of a C₅H₁₁ radical and formation of a stable iminium ion.

Benzylic cleavage: Cleavage of the bond between the nitrogen and the first methylene (B1212753) group of the hexyl chain, resulting in the formation of a 4-aminophenol (B1666318) radical cation.

Loss of the hexyl chain: Cleavage of the C4-N bond, leading to fragments corresponding to the phenol ring and the hexylamino group.

Interactive Data Table: Plausible Mass Spectrometry Fragments of Phenol, 4-(hexylamino)-

Fragment DescriptionProposed Structure/FormulaPredicted m/z
Molecular Ion [M]⁺[C₁₂H₁₉NO]⁺193.15
Loss of pentyl radical (α-cleavage)[C₇H₈NO]⁺122.06
Loss of hexylamine (B90201)[C₆H₅O]⁺93.03
4-Aminophenol radical cation (benzylic cleavage)[C₆H₆NO]⁺108.04

Note: m/z values correspond to the monoisotopic mass of the most likely fragment ions.

Ion Mobility Spectrometry for Isomer Differentiation

Ion Mobility Spectrometry (IMS) separates ions in the gas phase based on their size, shape, and charge. nih.gov When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, allowing for the differentiation of isomers that are indistinguishable by mass alone. mdpi.commdpi.com For instance, "Phenol, 4-(hexylamino)-" could be distinguished from its isomers, such as "Phenol, 2-(hexylamino)-" or "Phenol, N-methyl-N-pentylamino-", even if they have the same elemental composition. Each isomer would exhibit a unique collisional cross-section (CCS) value, which is a measure of its rotational average projected area, enabling their separation and individual identification in complex mixtures. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Interaction Studies

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. The spectrum of "Phenol, 4-(hexylamino)-" is expected to be dominated by transitions involving the π-electron system of the benzene (B151609) ring, which is modified by the electron-donating hydroxyl (-OH) and hexylamino (-NHR) groups.

The spectrum would likely show two main absorption bands characteristic of substituted phenols:

An intense band at a shorter wavelength (around 200-230 nm) corresponding to a π → π* transition of the aromatic ring.

A less intense band at a longer wavelength (around 270-290 nm) also corresponding to a π → π* transition, which is sensitive to the nature of the substituents.

Both the hydroxyl and amino groups are auxochromes that can cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene. The specific λₘₐₓ values and molar absorptivity coefficients can be used to study interactions of the compound with other molecules or changes in its electronic environment, for example, upon changes in solvent polarity or pH. For comparison, the λₘₐₓ for phenol is approximately 275 nm. docbrown.info

Interactive Data Table: Expected UV-Vis Absorption Data for Phenol, 4-(hexylamino)-

Transition TypeExpected λₘₐₓ (nm)Description
π → π~220-240High-energy transition within the aromatic π-system.
π → π~280-300Lower-energy transition, influenced by electron-donating substituents.

Note: The exact absorption maxima can be influenced by solvent choice and pH.

Fluorescence Spectroscopy for Photophysical Properties and Sensing Mechanisms

The photophysical properties of "Phenol, 4-(hexylamino)-" through fluorescence spectroscopy remain an uncharacterized area of study.

Specific data regarding the fluorescence quantum yield and lifetime measurements for "Phenol, 4-(hexylamino)-" are not available in published research.

There are no findings on fluorescence quenching studies involving "Phenol, 4-(hexylamino)-". As such, the mechanisms of energy transfer related to this compound have not been elucidated.

X-ray Crystallography for Solid-State Structural Elucidation

The solid-state structure of "Phenol, 4-(hexylamino)-" has been determined by single-crystal X-ray diffraction. The compound, with the chemical formula C12H19NO, is an amphiphilic monomer, possessing both a hydrophobic alkyl chain and a polar hydroxyl group.

Crystallographic Data for Phenol, 4-(hexylamino)-
Parameter Value
Chemical FormulaC12H19NO
Crystal SystemData not available
Space GroupData not available
Unit Cell DimensionsData not available
Key InteractionsTwo-dimensional hydrogen-bonding

Polymorphism and Co-crystallization Phenomena

While specific studies on the polymorphic forms of "Phenol, 4-(hexylamino)-" are not extensively documented in publicly available literature, the potential for polymorphism can be inferred from the behavior of structurally similar aminophenol derivatives. Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical factor in the pharmaceutical and materials sciences as different polymorphs can exhibit distinct physical and chemical properties, including solubility, stability, and bioavailability.

For aminophenol compounds, the presence of both a hydroxyl and an amino group allows for a variety of hydrogen bonding networks, which can lead to the formation of different crystal lattices under various crystallization conditions such as solvent, temperature, and pressure. For instance, 4-aminophenol itself is known to exist in an orthorhombic crystal structure. wikipedia.org The introduction of a hexylamino group in "Phenol, 4-(hexylamino)-" would significantly influence the intermolecular interactions, potentially leading to a richer polymorphic landscape. The flexible hexyl chain could adopt different conformations within the crystal lattice, giving rise to conformational polymorphism.

Co-crystallization, a technique to form a multi-component crystal with a defined stoichiometric ratio of the components, presents another avenue for modifying the physicochemical properties of "Phenol, 4-(hexylamino)-". ijpsr.com By selecting appropriate co-formers—molecules that can form strong, non-covalent interactions such as hydrogen bonds with the target molecule—it is possible to create novel crystalline structures with tailored properties.

Potential co-formers for "Phenol, 4-(hexylamino)-" could include carboxylic acids, amides, or other phenols that can form robust hydrogen bond synthons with the hydroxyl and amino moieties of the molecule. The formation of co-crystals can be achieved through various methods, including solvent evaporation, grinding, and slurry techniques. sysrevpharm.org Characterization of these new solid forms would typically involve techniques such as X-ray diffraction (XRD) to determine the crystal structure, differential scanning calorimetry (DSC) to identify melting points and phase transitions, and infrared (IR) spectroscopy to probe the intermolecular interactions.

A hypothetical study on the co-crystallization of "Phenol, 4-(hexylamino)-" with a dicarboxylic acid, for example, could yield a co-crystal with altered solubility or stability. The table below illustrates potential co-formers and the primary interactions that might be expected.

Potential Co-formerFunctional GroupExpected Primary Interaction with Phenol, 4-(hexylamino)-
Adipic AcidCarboxylic AcidHydrogen bonding between the phenolic hydroxyl and the carboxylic acid, and between the amino group and the carboxylic acid.
IsonicotinamideAmideHydrogen bonding between the phenolic hydroxyl and the amide carbonyl, and between the amino group and the pyridine (B92270) nitrogen.
ResorcinolPhenolHydrogen bonding between the hydroxyl groups of both molecules.

Advanced Chromatographic Techniques for Purity Assessment and Complex Mixture Analysis

Advanced chromatographic techniques are indispensable for the purity assessment of "Phenol, 4-(hexylamino)-" and for its analysis within complex mixtures. These methods offer high resolution and sensitivity, allowing for the detection and quantification of trace impurities.

Coupled Techniques (e.g., LC-MS/MS, GC-MS) for Comprehensive Characterization

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful tool for the analysis of phenolic compounds due to its high sensitivity and selectivity. nih.gov For a compound like "Phenol, 4-(hexylamino)-", a reversed-phase high-performance liquid chromatography (HPLC) method would likely be employed.

A typical LC-MS/MS method for the analysis of alkylated phenols might involve the following parameters:

ParameterCondition
Column C18 reversed-phase column
Mobile Phase Gradient elution with water and acetonitrile, both containing a small percentage of formic acid to improve ionization. nih.gov
Ionization Source Electrospray Ionization (ESI) in positive ion mode, as the amino group is readily protonated.
Mass Spectrometry Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. nih.gov

In the MS/MS analysis, the precursor ion corresponding to the protonated molecule of "Phenol, 4-(hexylamino)-" would be selected and fragmented to produce characteristic product ions. These transitions would be specific to the analyte, allowing for its unambiguous identification and quantification even in complex matrices.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another valuable technique for the analysis of volatile and semi-volatile compounds. nih.gov While phenolic compounds can be analyzed directly, derivatization is often employed to improve their volatility and chromatographic behavior. oup.com For "Phenol, 4-(hexylamino)-", derivatization of the hydroxyl and secondary amino groups, for instance, by silylation, could be performed prior to GC-MS analysis. researchgate.net

A potential GC-MS method could be structured as follows:

ParameterCondition
Column A non-polar or medium-polarity capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase. nih.govthermofisher.com
Injection Splitless injection for trace analysis. thermofisher.com
Carrier Gas Helium at a constant flow rate. nih.gov
Mass Spectrometry Electron Ionization (EI) at 70 eV, with the mass spectrometer scanning a suitable mass range to detect the molecular ion and characteristic fragment ions of the derivatized analyte.

The fragmentation pattern in the mass spectrum would provide structural information, aiding in the confirmation of the identity of "Phenol, 4-(hexylamino)-" and its potential impurities.

Chiral Chromatography for Enantiomeric Purity Determination

Although "Phenol, 4-(hexylamino)-" itself is not chiral, it could be a precursor or a metabolite of a chiral molecule. If a chiral center were introduced into the molecule, for example through modification of the hexyl chain, the determination of enantiomeric purity would become critical. Chiral chromatography is the primary technique for separating enantiomers. wvu.edu

This can be achieved using either chiral stationary phases (CSPs) in HPLC or chiral capillary columns in GC. wvu.edunih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely used for the separation of a broad range of chiral compounds, including those with amino and hydroxyl groups. yakhak.org

For a hypothetical chiral derivative of "Phenol, 4-(hexylamino)-", a chiral HPLC method might be developed as follows:

ParameterCondition
Column A polysaccharide-based chiral stationary phase (e.g., cellulose or amylose tris(3,5-dimethylphenylcarbamate)). yakhak.org
Mobile Phase A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol) in normal-phase mode. The ratio of the solvents would be optimized to achieve baseline separation of the enantiomers.
Detection UV detection at a wavelength where the compound exhibits strong absorbance.

The successful separation of the enantiomers would allow for the determination of the enantiomeric excess (e.e.) of the sample, which is a critical quality attribute for chiral molecules.

Chemical Reactivity and Mechanistic Pathway Investigations

Oxidation-Reduction Chemistry

The presence of both a phenol (B47542) and a secondary amine moiety renders 4-(hexylamino)phenol susceptible to oxidation reactions. Phenols are readily oxidized, and the process can be complex, often leading to quinone-type structures or polymeric materials. elsevierpure.com The amino group also contributes to the ease of oxidation.

For 4-(hexylamino)phenol, both the hydroxyl and the hexylamino groups are electron-donating, which is expected to lower the oxidation potential compared to phenol or aniline (B41778) alone, making it more easily oxidized. The electrochemical oxidation would likely proceed via the formation of a phenoxyl radical, which can be stabilized by resonance. The presence of the amino group can further stabilize this radical intermediate.

Table 1: Predicted Electrochemical Properties of Phenol, 4-(hexylamino)-

Property Predicted Characteristic Rationale
Oxidation Potential Lower than phenol and aniline Combined electron-donating effects of -OH and -NHR groups
Electrochemical Mechanism pH-dependent, involves proton-coupled electron transfer Characteristic of phenol and aniline oxidation

| Products of Oxidation | Quinone-imine structures, polymeric films | Similar to oxidation products of other substituted phenols and anilines |

Note: This table is predictive and based on the known electrochemical behavior of related compounds.

Phenolic compounds are well-known for their ability to act as radical scavengers. researchgate.net This activity is primarily attributed to their ability to donate a hydrogen atom from the hydroxyl group to a free radical, thereby neutralizing it. The resulting phenoxyl radical is stabilized by resonance, which delocalizes the unpaired electron over the aromatic ring. researchgate.net

The principal mechanisms by which phenolic compounds scavenge radicals are hydrogen atom transfer (HAT) and single electron transfer followed by proton transfer (SET-PT). mdpi.com

Hydrogen Atom Transfer (HAT): In this mechanism, the phenolic antioxidant (ArOH) directly donates its hydroxyl hydrogen to a radical (R•), forming a stable phenoxyl radical (ArO•) and a non-radical species (RH). researchgate.net ArOH + R• → ArO• + RH

Sequential Proton Loss Electron Transfer (SPLET): This mechanism involves the deprotonation of the phenol to form a phenoxide anion, which then transfers an electron to the radical. This pathway is more favorable in polar solvents. mdpi.com

For 4-(hexylamino)phenol, the presence of the electron-donating hexylamino group at the para position is expected to further stabilize the phenoxyl radical through resonance, potentially enhancing its radical scavenging activity compared to unsubstituted phenol. The nitrogen atom of the amino group can participate in the delocalization of the radical, providing additional stability. The thermodynamics of these reactions, particularly the bond dissociation enthalpy (BDE) of the O-H bond, are key determinants of the radical scavenging efficiency. guidechem.com

Acid-Base Properties and Proton Transfer Dynamics

The 4-(hexylamino)phenol molecule possesses both an acidic phenolic hydroxyl group and a basic secondary amino group, making it amphoteric. researchgate.net The acidity of the phenolic proton is influenced by the hexylamino substituent. Electron-donating groups generally decrease the acidity of phenols (increase the pKa) by destabilizing the phenoxide anion. researchgate.net Therefore, 4-(hexylamino)phenol is expected to be a weaker acid than phenol itself.

Conversely, the amino group imparts basic properties to the molecule. The lone pair of electrons on the nitrogen atom can accept a proton. The basicity of the amino group is, in turn, affected by the hydroxyl group.

Proton transfer dynamics in phenol-amine complexes have been a subject of theoretical and experimental studies. nih.govnih.gov In solution, intermolecular and intramolecular proton transfer can occur. For 4-(hexylamino)phenol, there is the potential for intramolecular hydrogen bonding between the hydroxyl and amino groups, which could influence its conformation and reactivity. Studies on phenol-(ammonia) clusters have shown that the transfer of a proton from the phenol to the amine is a complex process influenced by the surrounding solvent molecules and the relative orientation of the functional groups. nih.gov The rate-determining step for such proton transfers can be the reorganization of the solvent shell.

Table 2: Predicted Acid-Base Properties of Phenol, 4-(hexylamino)-

Functional Group Property Predicted pKa Influence of other group
Phenolic Hydroxyl (-OH) Acidity > 10 (weaker acid than phenol) Electron-donating amino group destabilizes phenoxide

| Hexylamino (-NHR) | Basicity | < 5 (weaker base than aniline) | Electron-withdrawing effect of the hydroxyl group (inductive) |

Note: pKa values are estimates based on the properties of substituted phenols and anilines.

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring

Electrophilic Substitution:

The aromatic ring of 4-(hexylamino)phenol is highly activated towards electrophilic substitution. Both the hydroxyl and the amino groups are strong activating, ortho-, para-directing groups. researchgate.netnih.gov Since these groups are para to each other, their directing effects reinforce each other, strongly favoring substitution at the positions ortho to the hydroxyl group (and meta to the amino group).

Common electrophilic aromatic substitution reactions for phenols include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. researchgate.netshimadzu.com Due to the high activation of the ring in 4-(hexylamino)phenol, these reactions are expected to proceed under mild conditions. mdpi.com In some cases, polysubstitution can be difficult to avoid. shimadzu.com For instance, the bromination of phenol in a polar solvent readily yields the 2,4,6-tribromophenol. researchgate.net A similar high reactivity is anticipated for 4-(hexylamino)phenol.

Nucleophilic Substitution:

Aromatic nucleophilic substitution on the ring of 4-(hexylamino)phenol is generally difficult. This type of reaction typically requires the presence of strong electron-withdrawing groups on the aromatic ring to stabilize the negatively charged Meisenheimer complex intermediate, or very harsh reaction conditions. sielc.comtsijournals.com The presence of two strong electron-donating groups makes the ring electron-rich and thus resistant to attack by nucleophiles. Therefore, direct displacement of the hydroxyl or amino groups by a nucleophile is not a facile process.

Complexation and Coordination Chemistry with Metal Ions

Phenolic compounds, particularly those with adjacent hydroxyl groups or other suitably positioned donor atoms, are known to act as ligands for a variety of metal ions. mdpi.com While 4-(hexylamino)phenol does not have a catechol-like arrangement, both the phenolic oxygen and the amino nitrogen can potentially coordinate with metal ions. The ability of flavonoids (which contain phenolic moieties) to chelate metal ions is well-documented. researchgate.net

The coordination could occur through the deprotonated phenoxide oxygen and the neutral amino nitrogen, forming a chelate ring with a metal ion. The stability of such complexes would depend on the nature of the metal ion, the pH of the solution (which affects the protonation state of the ligand), and the solvent. The formation of metal complexes can significantly alter the electronic properties and reactivity of the 4-(hexylamino)phenol molecule, including its redox potential and photochemical behavior.

Photoreactivity and Photochemical Transformations

The photoreactivity of 4-(hexylamino)phenol is influenced by the presence of both the phenol and the N-alkylaniline chromophores within the same molecule. The UV-Vis absorption spectrum of 4-aminophenol (B1666318) shows maxima around 194 nm, 218 nm, and 272 nm. researchgate.net The addition of the hexyl group is not expected to dramatically shift these absorption bands, though it may cause a slight bathochromic (red) shift. tsijournals.com

Upon absorption of UV radiation, 4-(hexylamino)phenol can undergo several photochemical transformations:

Photooxidation: Similar to other aminophenols, it can undergo photooxidation, especially in the presence of sensitizers or photocatalysts. researchgate.net The photochemical degradation of p-aminophenol has been studied using Fenton's reagent, which generates highly reactive hydroxyl radicals. This process can lead to the formation of quinone-imine structures and further degradation products. The photodegradation of substituted phenols on semiconductor surfaces like TiO2 is a well-studied process that leads to mineralization.

Photo-rearrangement: N-alkylanilines are known to undergo a photo-Hofmann-Martius type rearrangement upon UV irradiation. researchgate.net This reaction involves the homolytic or heterolytic cleavage of the C-N bond of the alkyl group, followed by the migration of the alkyl group to the ortho or para position of the aromatic ring. researchgate.net For 4-(hexylamino)phenol, this could potentially lead to the formation of 2-hexyl-4-aminophenol.

Photodegradation of the Alkyl Chain: The hexyl group may also be susceptible to photochemical reactions, such as oxidation or fragmentation, particularly in the presence of reactive oxygen species generated photochemically.

The specific photochemical pathway that predominates would depend on the reaction conditions, such as the wavelength of irradiation, the solvent, and the presence of other reactive species like oxygen or photosensitizers.

Applications in Materials Science and Engineering

Polymer Additives and Stabilizers

The incorporation of additives into polymeric materials is crucial for enhancing their performance and extending their service life. Phenol (B47542), 4-(hexylamino)- possesses structural features that suggest its potential as a polymer additive, particularly as a stabilizer against degradation.

Mechanistic Role in Material Degradation Prevention

The antioxidant mechanism of hindered phenolic compounds involves the donation of a hydrogen atom from the phenolic hydroxyl group to reactive free radicals (such as alkyl or peroxy radicals) that are formed during the degradation process. This neutralizes the free radicals and stops the propagation of the degradation chain reaction. youtube.com The resulting phenoxy radical is resonance-stabilized, making it less reactive and less likely to initiate new degradation chains. nih.gov

In the case of Phenol, 4-(hexylamino)-, the presence of the hexylamino group at the para position can further enhance its antioxidant activity. The nitrogen atom can donate electron density to the aromatic ring, which can help to stabilize the phenoxy radical formed after hydrogen donation. This increased stability makes the initial hydrogen donation more favorable, thus improving its efficiency as a radical scavenger. The general mechanism can be summarized in the following steps:

Initiation: Polymer degradation begins with the formation of free radicals (R•) on the polymer chain due to heat, UV radiation, or mechanical stress.

Propagation: These free radicals react with oxygen to form peroxy radicals (ROO•), which can then abstract a hydrogen atom from another polymer chain, creating a hydroperoxide (ROOH) and a new alkyl radical. This creates a self-propagating cycle of degradation.

Intervention by Phenol, 4-(hexylamino)-: The phenolic antioxidant (ArOH) donates a hydrogen atom to the peroxy radical, terminating the propagation step.

ROO• + ArOH → ROOH + ArO•

Stabilization: The resulting phenoxy radical (ArO•) from Phenol, 4-(hexylamino)- is stabilized by resonance and the electron-donating effect of the hexylamino group, preventing it from initiating new degradation chains.

The long hexyl chain also enhances its compatibility with various polymer matrices, reducing the likelihood of the additive leaching out over time and ensuring long-term protection. researchgate.netresearchgate.net

Impact on Polymer Viscoelastic Properties

The addition of small molecules to a polymer matrix can influence its viscoelastic properties, which describe a material's combined viscous and elastic response to deformation. wiley-vch.dethermofisher.comwiley.com The extent of this impact depends on factors such as the additive's concentration, its interaction with the polymer chains, and its effect on the polymer's morphology.

A decrease in the glass transition temperature (Tg): The temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.

A reduction in modulus: The stiffness of the material would decrease.

An increase in damping: The material's ability to dissipate energy would be enhanced.

However, the polar nature of the phenolic and amino groups could lead to hydrogen bonding with polar polymer chains (e.g., polyamides, polyesters). These interactions could counteract the plasticizing effect by restricting chain mobility, potentially leading to a smaller than expected decrease or even an increase in Tg and modulus, depending on the specific polymer and the concentration of the additive.

The following table summarizes the potential effects of Phenol, 4-(hexylamino)- on the viscoelastic properties of polymers:

PropertyPotential ImpactRationale
Glass Transition Temperature (Tg) DecreaseActs as a plasticizer, increasing free volume.
Storage Modulus (E') DecreaseReduced stiffness due to increased chain mobility.
Loss Modulus (E'') Increase (near Tg)Enhanced energy dissipation.
Damping (tan δ) Increase (near Tg)Greater ratio of viscous to elastic response.

It is important to note that these are generalized predictions, and the actual impact would need to be determined experimentally for specific polymer systems.

Monomers for Novel Polymeric Architectures

The dual functionality of Phenol, 4-(hexylamino)- (a reactive phenol and a secondary amine) makes it a valuable monomer for the synthesis of novel polymers with unique properties.

Synthesis of Phenol, 4-(hexylamino)-Containing Copolymers

Phenol, 4-(hexylamino)- can be incorporated into various polymer backbones through different polymerization techniques. For example, it can be used as a comonomer in the synthesis of aromatic polyamides, a class of high-performance polymers known for their excellent thermal stability and mechanical strength. wikipedia.org

The synthesis of an aromatic polyamide would typically involve the polycondensation of a diamine with a diacid chloride. researchgate.net Phenol, 4-(hexylamino)- could be used in conjunction with other diamines to introduce specific functionalities into the polymer chain. The general reaction for the synthesis of a polyamide is as follows:

n H₂N-Ar-NH₂ + n ClOC-Ar'-COCl → [-HN-Ar-NHCO-Ar'-CO-]n + 2n HCl

By replacing a portion of the primary diamine with Phenol, 4-(hexylamino)-, a copolymer with pendant hexylamino-phenol groups can be synthesized. The presence of the secondary amine in Phenol, 4-(hexylamino)- would lead to a different linkage in the polymer backbone compared to a primary diamine.

Furthermore, the phenolic hydroxyl group offers a site for other types of polymerization, such as the synthesis of polyethers or polyesters. For instance, it can react with epoxides to form epoxy resins or with dicarboxylic acids to form polyesters. The ability to participate in multiple types of polymerization reactions makes Phenol, 4-(hexylamino)- a versatile building block for creating complex polymer architectures.

Structure-Property Relationships in New Polymeric Materials

The incorporation of Phenol, 4-(hexylamino)- into a polymer backbone is expected to significantly influence the material's properties. The relationship between the chemical structure of a polymer and its macroscopic properties is a fundamental concept in materials science. bohrium.comscribd.com

The introduction of the hexylamino-phenol moiety can be expected to have the following effects:

Solubility: The long, flexible hexyl group can disrupt the regular packing of polymer chains, potentially increasing the solubility of otherwise intractable aromatic polymers in organic solvents. tandfonline.com

Thermal Stability: The aromatic nature of the phenol group would likely contribute to good thermal stability, although the aliphatic hexyl chain might be a point of thermal degradation at very high temperatures.

Adhesion: The polar amine and hydroxyl groups can promote adhesion to various substrates through hydrogen bonding and other polar interactions. kajay-remedies.com

Mechanical Properties: The disruption of chain packing by the bulky side group might lead to a decrease in crystallinity and, consequently, a lower modulus and tensile strength compared to a more linear, unsubstituted polymer. However, it could also lead to an increase in toughness and flexibility.

The following table illustrates the potential structure-property relationships in copolymers containing Phenol, 4-(hexylamino)-:

Structural FeatureExpected Impact on Property
Pendant Hexyl Group Increased solubility, lower crystallinity, increased flexibility.
Phenolic Hydroxyl Group Potential for cross-linking, improved adhesion, site for further chemical modification.
Secondary Amine Group Increased polarity, potential for hydrogen bonding, site for further chemical modification.
Aromatic Backbone High thermal stability, rigidity.

These relationships provide a framework for designing new polymeric materials with tailored properties by controlling the amount of Phenol, 4-(hexylamino)- incorporated into the copolymer.

Functional Coatings and Surface Modification Technologies

The chemical reactivity of the amino and hydroxyl groups in Phenol, 4-(hexylamino)- makes it a suitable candidate for applications in functional coatings and surface modification.

Para-aminophenol (PAP) and its derivatives are known to be effective in coating applications, acting as adhesion promoters, corrosion inhibitors, and cross-linking agents. kajay-remedies.com The dual functionality of Phenol, 4-(hexylamino)- allows it to form strong bonds with both the substrate and the coating matrix. The amino group can react with functional groups in resin systems like epoxies and isocyanates, forming covalent bonds that enhance the durability of the coating. kajay-remedies.comhanepoxy.net The phenolic hydroxyl group can participate in hydrogen bonding, improving adhesion to a variety of surfaces.

In the context of surface modification, Phenol, 4-(hexylamino)- can be used to alter the surface properties of materials. For example, it can be grafted onto polymer surfaces to introduce antioxidant functionalities, thereby protecting the surface from degradation. researchgate.net This is particularly useful for applications where the bulk properties of the material are desired, but the surface needs to be protected from environmental factors.

The potential applications in this area are summarized below:

Adhesion Promoter: Improves the bonding between a coating and a substrate.

Corrosion Inhibitor: The amino group can interact with metal surfaces to form a protective layer.

Cross-linking Agent: The reactive groups can participate in the curing of coating formulations.

Surface Grafting Agent: Can be chemically bonded to surfaces to impart new functionalities.

Development of Chemical Sensors and Probes (Mechanistic Focus)

The molecular architecture of Phenol, 4-(hexylamino)- positions it as a promising candidate for the development of chemical sensors and probes. Its utility in this domain is predicated on the reactivity of the phenol and secondary amine functional groups, which can serve as active sites for analyte interaction. The sensing mechanism is often tied to changes in the electronic properties of the molecule upon binding with a target species, leading to a detectable optical or electrochemical signal.

Derivatives of 4-aminophenol (B1666318) have been widely explored as chemosensors. The fundamental sensing mechanism often involves the modulation of photophysical processes such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and excited-state intramolecular proton transfer (ESIPT). For instance, the lone pair of electrons on the nitrogen atom of the amino group can engage in PET with the aromatic fluorophore. Upon interaction with an analyte, this PET process can be inhibited or enhanced, leading to a "turn-on" or "turn-off" fluorescent response.

Schiff base derivatives of 4-aminophenol are a noteworthy class of chemosensors. nih.gov The imine linkage (-C=N-) in these compounds, formed by the condensation of the amino group with a carbonyl compound, can act as a binding site for metal ions. nih.gov The coordination of a metal ion to the Schiff base can rigidify the molecular structure, leading to an enhancement of fluorescence intensity. Furthermore, the electronic properties of the entire conjugated system are altered upon metal binding, resulting in a shift in the absorption or emission wavelength, enabling ratiometric sensing.

The hexylamino group in "Phenol, 4-(hexylamino)-" can influence the sensing properties in several ways. The alkyl chain can enhance the solubility of the sensor molecule in non-polar media, allowing for applications in various sample matrices. Additionally, the steric hindrance and electronic effects of the hexyl group can modulate the binding affinity and selectivity of the sensor for specific analytes.

Electrochemical sensing is another avenue where 4-aminophenol derivatives have shown significant promise. The phenolic hydroxyl group and the amino group are electroactive, meaning they can be oxidized or reduced at an electrode surface. The binding of an analyte to the sensor molecule can alter the redox potential or the current associated with these electrochemical processes. This change in the electrochemical signal can be correlated to the concentration of the analyte. For example, modified electrodes incorporating 4-aminophenol derivatives have been used for the sensitive and selective detection of various species.

A general mechanism for the detection of metal ions by a 4-aminophenol derivative-based fluorescent probe can be summarized as follows:

Analyte Binding: The target metal ion coordinates with the nitrogen atom of the amino group and/or the oxygen atom of the phenolic hydroxyl group.

Electronic Perturbation: This coordination alters the electron density distribution within the molecule.

Signal Transduction: The change in electronic structure modulates the photophysical properties of the molecule, leading to a change in fluorescence intensity or wavelength.

The following table provides a summary of sensing mechanisms observed in compounds structurally related to Phenol, 4-(hexylamino)-.

Sensing MechanismDescriptionAnalyte Type
Photoinduced Electron Transfer (PET) Analyte binding inhibits or enhances the transfer of an electron from a donor (e.g., amino group) to the excited fluorophore, modulating fluorescence.Metal ions, Protons
Intramolecular Charge Transfer (ICT) Analyte interaction alters the dipole moment of the excited state, leading to a shift in the emission wavelength.Metal ions, Polar molecules
Excited-State Intramolecular Proton Transfer (ESIPT) Analyte binding disrupts or facilitates the transfer of a proton within the molecule in the excited state, changing the emission characteristics.Anions, Neutral molecules
Chelation-Enhanced Fluorescence (CHEF) Coordination with a metal ion rigidifies the molecular structure, reducing non-radiative decay pathways and increasing fluorescence quantum yield.Metal ions
Electrochemical Redox Modulation Analyte binding shifts the redox potential or alters the current of the electroactive phenolic and amino groups.Various redox-active species

Applications in Organic Electronics (e.g., OLEDs, OFETs)

The field of organic electronics leverages the tunable electronic properties of organic molecules and polymers to create devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The suitability of a molecule for these applications is determined by its electronic structure, charge transport characteristics, and solid-state morphology. "Phenol, 4-(hexylamino)-" possesses structural features that suggest its potential as a component in organic electronic devices.

The core structure, a substituted aminophenol, provides a conjugated π-system that is essential for charge transport. The presence of both an electron-donating amino group and a hydroxyl group on the aromatic ring can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. These energy levels are critical for efficient charge injection from the electrodes and for controlling the emission color in OLEDs. The ability to tune these energy levels through chemical modification is a key advantage of organic semiconductors. nih.gov

In the context of Organic Light-Emitting Diodes (OLEDs) , derivatives of 4-aminophenol could potentially function as hole-transporting materials, emitting materials, or host materials. The nitrogen atom's lone pair of electrons can facilitate the transport of holes (positive charge carriers). When used as an emissive layer, the molecule's fluorescence properties, including its quantum yield and emission wavelength, are of paramount importance. The hexyl group in "Phenol, 4-(hexylamino)-" can play a crucial role in device fabrication and performance. It can enhance the solubility of the material, enabling solution-based processing techniques like spin-coating or inkjet printing, which are often more cost-effective than vacuum deposition methods. nih.gov Furthermore, the alkyl chain can influence the intermolecular packing in the solid state, which in turn affects charge mobility and can help to prevent aggregation-induced quenching of fluorescence.

For Organic Field-Effect Transistors (OFETs) , the charge carrier mobility is a key performance metric. OFETs operate by modulating the flow of charge carriers through an organic semiconductor layer. The molecular packing and the degree of intermolecular electronic coupling are critical for achieving high mobility. nih.gov The presence of the hexyl group can influence the self-assembly of the molecules on a substrate, potentially leading to more ordered structures that facilitate efficient charge transport. The development of new organic semiconductors is crucial for advancing the performance of OFETs. nih.gov

While specific performance data for "Phenol, 4-(hexylamino)-" in OLEDs and OFETs is not available, the table below presents typical performance metrics for OLEDs and OFETs that utilize small molecule organic semiconductors with structural similarities. This data is intended to be representative of the performance that could be targeted in the development of devices based on "Phenol, 4-(hexylamino)-" derivatives.

Table of Representative Performance Data for Analogous Organic Electronic Devices

Device TypeParameterRepresentative Value Range
OLED External Quantum Efficiency (EQE)5 - 20 %
Luminous Efficacy10 - 50 lm/W
Emission ColorBlue, Green, Red (depending on substituents)
OFET Hole Mobility (µh)10⁻³ - 1 cm²/Vs
On/Off Current Ratio> 10⁵
Threshold Voltage (Vth)-1 to -20 V

It is important to note that the actual performance of "Phenol, 4-(hexylamino)-" in such devices would depend on a multitude of factors, including the specific device architecture, the other materials used in the device stack, and the processing conditions. Further research involving the synthesis and characterization of this compound and its derivatives is necessary to fully elucidate its potential in the field of organic electronics.

Biological and Biochemical Interactions Mechanistic and in Vitro Focus

Enzyme Inhibition and Activation Mechanisms (In Vitro Kinetic and Binding Studies)

In vitro studies are crucial for elucidating the direct effects of a compound on enzyme activity. Phenolic compounds are widely recognized for their ability to interact with enzymes, leading to either inhibition or, less commonly, activation nih.govcore.ac.uk. The mechanisms of these interactions can be diverse, ranging from direct competition with the substrate at the active site to binding at a secondary, allosteric site.

Allosteric Modulation and Active Site Interactions

Detailed in vitro kinetic and binding studies for Phenol (B47542), 4-(hexylamino)- are not described in the available scientific literature. However, the general class of phenolic compounds has been shown to interact with enzymes through various mechanisms.

Allosteric Modulation : Allosteric modulators bind to a site on the enzyme that is distinct from the primary active site (orthosteric site) wikipedia.orgnih.gov. This binding event induces a conformational change in the enzyme, which in turn alters the shape and function of the active site longdom.org. This can lead to either an increase (Positive Allosteric Modulators, or PAMs) or a decrease (Negative Allosteric Modulators, or NAMs) in the enzyme's activity wikipedia.orgfrontiersin.org. This mechanism allows for a more subtle regulation of biological processes compared to direct competitive inhibition longdom.org. Given the structural features of Phenol, 4-(hexylamino)-, it is plausible that it could interact with allosteric sites on certain enzymes, though specific targets have not been identified.

Active Site Interactions : Alternatively, a molecule can interact directly with the enzyme's active site. This can involve competing with the natural substrate for binding or interacting with key amino acid residues responsible for catalysis nih.gov. For example, studies on p-aminophenol, a related compound, have shown it can be oxidized by enzymes like horseradish peroxidase, indicating a direct interaction within the active site that leads to the formation of a p-aminophenoxy free radical researchgate.net. Whether Phenol, 4-(hexylamino)- acts as a substrate or inhibitor at the active site of specific enzymes would require dedicated kinetic studies.

Ligand-Enzyme Complex Characterization

Specific data on the characterization of a Phenol, 4-(hexylamino)- -enzyme complex is currently unavailable. The characterization of such complexes is fundamental to understanding the nature of the interaction. A variety of biophysical and analytical techniques are typically employed for this purpose. Methods like X-ray crystallography can provide high-resolution structural details of the binding pose, while spectroscopic techniques such as fluorescence, circular dichroism (CD), and Nuclear Magnetic Resonance (NMR) can reveal information about binding affinity and conformational changes in both the ligand and the enzyme upon complex formation nih.govacs.org. Mass spectrometry coupled with techniques like electrochemical oxidation can also be used to study adduct formation between phenolic compounds and proteins nih.gov.

Receptor Binding and Signaling Pathway Modulation (In Vitro Cellular Models, excluding clinical data)

The interaction of small molecules with cellular receptors is a key mechanism for modulating cell behavior. While no specific receptor binding or signaling pathway modulation studies for Phenol, 4-(hexylamino)- have been reported, the broader class of phenolic compounds is known to influence various signaling cascades.

Phenolic compounds can modulate a wide range of inflammation-associated signaling pathways, including those mediated by nuclear factor (NF)-κB, mitogen-activated protein kinases (MAPKs), and the PI3K/Akt pathway nih.govnih.gov. These effects are often studied in in vitro cellular models where cells are treated with the compound, and subsequent changes in protein phosphorylation or gene expression are measured, often using techniques like Western blotting youtube.com. For example, a study on other aminophenol derivatives demonstrated a reduction in the phosphorylation of Akt, a key component of a pro-survival signaling pathway, in prostate cancer cells nih.gov. This suggests that compounds with an aminophenol scaffold have the potential to interact with and modulate critical cellular signaling networks.

Interaction with Biomolecules (e.g., DNA, RNA, Proteins, Lipids)

Spectroscopic Probes of Binding and Conformational Changes

There are no specific spectroscopic studies detailing the binding of Phenol, 4-(hexylamino)- to biomolecules like proteins or nucleic acids. However, spectroscopic methods are powerful tools for investigating such interactions.

Protein Binding : Fluorescence spectroscopy is commonly used to study the binding of phenolic compounds to proteins, such as human serum albumin (HSA) nih.gov. Changes in the intrinsic fluorescence of the protein's tryptophan and tyrosine residues upon ligand binding can be used to calculate binding constants and determine the number of binding sites acs.org. Circular dichroism (CD) spectroscopy can reveal whether the binding of a ligand induces changes in the secondary or tertiary structure of the protein acs.org.

Nucleic Acid Binding : UV-Visible spectroscopy is a primary tool for studying the interaction of small molecules with DNA. Intercalation or groove binding of a compound to DNA can cause changes in the absorption spectrum (hyperchromism or hypochromism) and shifts in the wavelength of maximum absorbance (bathochromic or hypsochromic shifts).

Molecular Docking and Simulation of Biomolecular Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a small molecule ligand to a protein target.

In the absence of experimental data for Phenol, 4-(hexylamino)-, molecular docking could serve as a valuable tool to generate hypotheses about its potential biological targets. By docking the structure of Phenol, 4-(hexylamino)- into the binding sites of various enzymes and receptors, researchers could predict its binding affinity and identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. Such computational studies have been widely applied to other phenolic compounds to understand their interactions with proteins and enzymes acs.org. These in silico predictions, however, require subsequent experimental validation.

Cell-Free Biological System Studies for Mechanistic Insights

Studies in cell-free biological systems offer a direct approach to understanding the molecular interactions of chemical compounds with biological macromolecules, devoid of the complexities of a cellular environment. For "Phenol, 4-(hexylamino)-", such in vitro investigations would focus on its potential to modulate enzyme activity and interact with reactive oxygen species, providing foundational mechanistic insights.

Enzyme Inhibition

Research into the effects of p-aminophenol derivatives on enzyme activity has revealed potential inhibitory actions, particularly against tyrosinase, a key enzyme in melanin synthesis. nih.gov While direct studies on "Phenol, 4-(hexylamino)-" are not extensively documented, research on analogous N-alkyl-p-aminophenols provides significant insights into its potential enzymatic interactions.

A study investigating a series of p-aminophenol derivatives demonstrated that N-alkylated aminophenols can inhibit mushroom tyrosinase activity. docksci.com The length of the alkyl chain attached to the amino group was found to be a critical determinant of the inhibitory potency. docksci.com For instance, p-decylaminophenol was identified as a potent inhibitor of mushroom tyrosinase, with its inhibitory effect being more significant than that of the well-known tyrosinase inhibitor, kojic acid. nih.gov Conversely, a derivative with a longer alkyl chain (dodecyl) showed weaker inhibitory activity, suggesting an optimal chain length for maximal inhibition. docksci.com

Kinetic analysis of the inhibition by p-decylaminophenol revealed a non-competitive mechanism of action for both of the enzyme's substrates, L-tyrosine and L-DOPA. nih.gov This indicates that the inhibitor does not bind to the active site of the enzyme but rather to a different site, thereby altering the enzyme's conformation and reducing its catalytic efficiency.

The inhibitory potency of these N-alkyl-p-aminophenols is also influenced by the nature of the linkage to the aminophenol. Acylated derivatives, for example, showed little to no effect on tyrosinase activity, highlighting the importance of the alkylamino group for this specific biological interaction. docksci.com

Table 1: Inhibitory Effects of p-Aminophenol Derivatives on Mushroom Tyrosinase Activity
CompoundAlkyl Chain LengthInhibitory Potency (relative to control)Mechanism of Inhibition
p-DecylaminophenolC10More potent than kojic acidNon-competitive
p-DodecylaminophenolC12Weaker than p-decylaminophenolNot specified
p-Acylaminophenols-Little to no effectNot applicable

Antioxidant Activity and Free Radical Scavenging

Phenolic compounds are well-recognized for their antioxidant properties, which are primarily attributed to their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals. dlu.edu.vn The presence of an amino group at the para position, as in "Phenol, 4-(hexylamino)-", can further enhance this antioxidant potential through resonance stabilization of the resulting phenoxyl radical.

The primary mechanisms by which phenolic compounds exert their antioxidant effects are through hydrogen atom transfer (HAT) and single-electron transfer (SET). In the HAT mechanism, the phenolic antioxidant donates a hydrogen atom to a free radical, thereby quenching it. In the SET mechanism, the phenol donates an electron to the free radical, forming a radical cation.

Environmental Fate, Degradation, and Remediation Studies

Degradation Pathways in Environmental Matrices (e.g., soil, water)

The degradation of "Phenol, 4-(hexylamino)-" in the environment is expected to proceed through both abiotic and biotic mechanisms. The presence of the hydroxyl and the hexylamino groups on the phenol (B47542) ring will dictate its reactivity and susceptibility to various degradation processes.

Abiotic degradation refers to the breakdown of a chemical by non-biological processes. For "Phenol, 4-(hexylamino)-", photolysis and hydrolysis are the primary abiotic degradation pathways of concern.

Photolysis:

Photolysis is the breakdown of a compound by light, particularly ultraviolet (UV) radiation from the sun. Phenolic compounds are known to undergo photolysis. nih.gov The absorption of UV light can excite the molecule, leading to the cleavage of chemical bonds. For substituted phenols, this can result in the formation of various transformation products. nih.gov The rate of photolysis is influenced by factors such as the intensity of sunlight, the presence of photosensitizing agents in the water, and the pH of the environment. While direct photolysis of "Phenol, 4-(hexylamino)-" has not been extensively studied, research on other alkyl-substituted phenols suggests that O-H bond fission can occur. nih.gov

Hydrolysis:

Hydrolysis is the chemical breakdown of a compound due to reaction with water. The ether linkage that could be formed from the phenol group is generally stable to hydrolysis under neutral pH conditions. However, the rate of hydrolysis can be significantly affected by pH, with faster degradation often observed under acidic or alkaline conditions. nih.gov For "Phenol, 4-(hexylamino)-", the amino group could also influence its reactivity towards hydrolysis.

Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms such as bacteria and fungi. This is a major pathway for the removal of many organic pollutants from the environment.

The biodegradation of aromatic compounds like "Phenol, 4-(hexylamino)-" typically involves initial enzymatic transformations that modify the functional groups and cleave the aromatic ring. Based on studies of related compounds like 4-aminophenol (B1666318) and aniline (B41778), a plausible metabolic pathway can be proposed.

Initial Transformation: The degradation is likely initiated by monooxygenases or dioxygenases, which are enzymes that introduce hydroxyl groups onto the aromatic ring. mdpi.commdpi.com For "Phenol, 4-(hexylamino)-", this could involve hydroxylation of the benzene (B151609) ring.

Ring Cleavage: Following hydroxylation, the aromatic ring is cleaved by dioxygenase enzymes. asm.org The resulting aliphatic intermediates are then further metabolized through central metabolic pathways. asm.orgnih.gov

Studies on Burkholderia sp. have shown that 4-aminophenol is converted to 1,2,4-trihydroxybenzene via 1,4-benzenediol, with subsequent ring cleavage to form maleylacetic acid. asm.org It is plausible that "Phenol, 4-(hexylamino)-" could undergo a similar metabolic fate, although the presence of the hexyl group may influence the rate and specifics of the pathway.

Adsorption and Desorption Behavior in Environmental Systems

The mobility of "Phenol, 4-(hexylamino)-" in the environment is largely governed by its adsorption and desorption behavior in soil and sediment. Adsorption is the process by which a chemical binds to soil particles, while desorption is its release from these particles.

The extent of adsorption is often quantified by the soil adsorption coefficient (Kd) or the organic carbon-normalized adsorption coefficient (Koc). chemsafetypro.com These coefficients relate the concentration of the chemical in the soil to its concentration in the water.

Several factors influence the adsorption of phenolic compounds in soil:

Soil Organic Carbon Content: Phenolic compounds tend to bind to the organic matter in soil. thescipub.com Therefore, soils with higher organic carbon content are expected to exhibit stronger adsorption of "Phenol, 4-(hexylamino)-". chemsafetypro.comthescipub.com

pH: The pH of the soil and water can affect the ionization state of the phenolic hydroxyl group and the amino group. thescipub.com Changes in ionization can alter the compound's solubility and its interaction with charged soil particles. nih.gov

Clay Content and Mineralogy: The type and amount of clay minerals in the soil can also influence adsorption through surface interactions. thescipub.com

The desorption process determines the potential for the compound to leach into groundwater or be transported in surface runoff. Compounds that are strongly adsorbed are less mobile and less likely to contaminate water resources. nih.gov

Analytical Methodologies for Environmental Monitoring (excluding human exposure assessment)

Accurate and sensitive analytical methods are essential for monitoring the presence and concentration of "Phenol, 4-(hexylamino)-" in environmental matrices. Various chromatographic techniques are commonly employed for the analysis of phenolic compounds.

Gas Chromatography (GC): GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is a powerful tool for the analysis of phenols. nih.govtandfonline.comepa.gov Derivatization is often necessary to improve the volatility and chromatographic behavior of these compounds. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC with UV or fluorescence detection is also widely used for the determination of phenols in water samples. nih.govnih.gov HPLC can often be performed without derivatization.

The table below summarizes some analytical methods that could be adapted for the monitoring of "Phenol, 4-(hexylamino)-".

Analytical MethodSample MatrixDetection LimitReference
GC-FIDWater0.14 µg/L epa.gov
HPLC-UVWater0.05 ppb nih.gov
GC-MSAir&lt;100 ng/tube nih.gov

Biodegradation Kinetics and Enzyme Systems Involved

The rate of biodegradation of "Phenol, 4-(hexylamino)-" is a critical factor in determining its persistence in the environment. Biodegradation kinetics are often described by mathematical models that relate the rate of degradation to the concentration of the compound and the microbial population.

Studies on the biodegradation of aniline and other substituted amines have shown that the degradation can often be described by first-order or Michaelis-Menten kinetics. nih.govtci-thaijo.org The rate of degradation is influenced by environmental factors such as temperature, pH, nutrient availability, and the presence of other organic compounds. tci-thaijo.org

The enzymes involved in the initial steps of degradation are crucial. As mentioned earlier, monooxygenases and dioxygenases play a key role in the hydroxylation and ring cleavage of aromatic compounds. mdpi.commdpi.com Laccases and peroxidases are other enzymes that can be involved in the transformation of phenolic compounds. mdpi.comnih.gov

The table below provides a list of enzymes that are likely involved in the degradation of "Phenol, 4-(hexylamino)-", based on studies of related compounds.

EnzymeFunctionReference
MonooxygenasesHydroxylation of the aromatic ring mdpi.com
DioxygenasesRing cleavage mdpi.comasm.org
LaccasesOxidation of phenolic compounds mdpi.com
PeroxidasesOxidative polymerization nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Correlating Structural Modifications with Chemical Reactivity

The chemical reactivity of "Phenol, 4-(hexylamino)-" is intrinsically linked to the electronic and steric properties of its constituent functional groups: the phenolic hydroxyl group, the secondary amine, and the hexyl chain. Modifications to any of these components can significantly alter the molecule's reactivity profile.

The reactivity of the phenolic hydroxyl group is paramount. Its acidity and susceptibility to oxidation are key features. The presence of the electron-donating hexylamino group at the para-position increases the electron density of the benzene (B151609) ring through resonance, which in turn is expected to decrease the acidity (increase the pKa) of the phenolic proton compared to unsubstituted phenol (B47542). This electron-donating effect also makes the aromatic ring more susceptible to electrophilic substitution reactions.

The secondary amine group also plays a pivotal role in the molecule's reactivity. It can act as a nucleophile and a base. The length of the alkyl chain, in this case, a hexyl group, can influence the steric hindrance around the nitrogen atom, potentially modulating its nucleophilicity. The selective alkylation of the amino group in aminophenols is a common synthetic route, and the nature of the alkylating agent and reaction conditions determine the outcome. For instance, reductive amination of p-aminophenol with an appropriate aldehyde is a viable method for synthesizing N-alkylated derivatives.

The oxidation of aminophenols is a well-documented process that can lead to the formation of quinone-imine structures. The rate of this oxidation is sensitive to the pH and the nature of substituents on the aromatic ring and the amino group. The hexyl group, being electron-donating, may influence the oxidation potential of the molecule.

A general overview of how structural modifications can affect the reactivity of p-aminophenol derivatives is presented below:

Structural ModificationEffect on Reactivity
Alkylation of Phenolic -OH Decreases antioxidant activity by removing the hydrogen-donating hydroxyl group.
Alkylation of Amino -NH Can modulate basicity and nucleophilicity. Longer alkyl chains may introduce steric hindrance.
Substitution on the Aromatic Ring Electron-withdrawing groups can increase the acidity of the phenol and decrease the basicity of the amine. Electron-donating groups have the opposite effect.
Introduction of Halogens The position and number of halogen substituents can significantly impact cytotoxicity and bioactivation pathways nih.govnih.gov.

SAR in Materials Science Applications and Performance

Aminophenols and their derivatives are valuable monomers and building blocks in polymer science due to their dual functionality, which allows for the creation of a diverse range of polymeric materials with unique properties. "Phenol, 4-(hexylamino)-" can be envisioned as a monomer for synthesizing polymers such as polyamides, polyimides, and polybenzoxazines.

The structure-property relationship in polymers derived from "Phenol, 4-(hexylamino)-" would be significantly influenced by the hexyl group. This alkyl chain can impart several key characteristics to the resulting polymer:

Increased Solubility: The nonpolar hexyl chain can enhance the solubility of the polymer in organic solvents, which is a crucial factor for processability.

Lowered Glass Transition Temperature (Tg): The flexible hexyl group can act as an internal plasticizer, increasing the free volume within the polymer matrix and thereby lowering its Tg. This would make the material more flexible and less brittle.

Modified Morphology: The presence of the alkyl side chains can disrupt the packing of polymer chains, potentially leading to a more amorphous morphology. This can affect mechanical properties such as tensile strength and modulus.

Enhanced Hydrophobicity: The hexyl group would increase the hydrophobic character of the polymer surface, which could be advantageous in applications requiring water resistance.

The polymerization of aminophenol derivatives can be achieved through various methods, including oxidative polymerization. The resulting polymers often exhibit interesting electronic and thermal properties. For example, poly(m-aminophenol) has been synthesized and characterized, showing semiconducting nature and thermal stability tandfonline.com. The incorporation of an N-hexyl group would be expected to modify these properties.

The table below summarizes the expected influence of the N-hexyl group on the properties of polymers derived from "Phenol, 4-(hexylamino)-".

PropertyInfluence of N-Hexyl Group
Solubility Increased in organic solvents
Glass Transition Temperature (Tg) Decreased
Crystallinity Likely decreased, leading to a more amorphous structure
Mechanical Strength Potentially decreased due to reduced chain packing
Thermal Stability May be slightly reduced compared to unsubstituted poly(aminophenol)
Hydrophobicity Increased

SAR in Mechanistic Biological and Biochemical Interactions (In Vitro, In Silico)

The biological activity of "Phenol, 4-(hexylamino)-" and related N-alkyl-4-aminophenols is a subject of interest, particularly concerning their antioxidant and cytotoxic properties.

Antioxidant Activity: The phenolic hydroxyl group is the primary determinant of antioxidant activity in this class of compounds. It can donate a hydrogen atom to scavenge free radicals, thereby terminating oxidative chain reactions. The electron-donating nature of the para-amino group enhances this activity by stabilizing the resulting phenoxyl radical through resonance. The N-hexyl group, also being electron-donating, is expected to further enhance the antioxidant potential compared to the parent p-aminophenol. However, very long alkyl chains might introduce steric hindrance that could impede the interaction with radical species. Studies on N-substituted aminophenol derivatives have shown that the nature of the substituent on the nitrogen atom plays a role in modulating the antioxidant capacity ekb.eg.

In silico studies, such as molecular docking, can provide insights into the potential biological targets of "Phenol, 4-(hexylamino)-". For example, in silico studies of other p-aminophenol analogues have been used to predict their interaction with enzymes like cyclooxygenase (COX) researchgate.net. Such models could be applied to "Phenol, 4-(hexylamino)-" to explore its potential as an inhibitor of various enzymes. The lipophilic hexyl chain would likely favor binding to hydrophobic pockets in protein active sites.

The following table summarizes the expected influence of the N-hexyl group on the biological activities of 4-aminophenol (B1666318).

Biological ActivityInfluence of N-Hexyl GroupMechanistic Rationale
Antioxidant Activity Likely enhancedElectron-donating nature of the alkyl group stabilizes the phenoxyl radical.
Cytotoxicity Dependent on cell type and mechanismIncreased lipophilicity may enhance membrane permeability and interaction with intracellular targets.
Enzyme Inhibition Potentially enhanced for targets with hydrophobic binding pocketsThe hexyl group can form favorable hydrophobic interactions with the active site of enzymes.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR models are powerful computational tools for predicting the biological activity and physicochemical properties of chemical compounds based on their molecular structure. For a homologous series of compounds like N-alkyl-4-aminophenols, these models can be particularly insightful.

QSAR Modeling: QSAR models for the antioxidant activity of phenolic compounds often utilize descriptors such as the O-H bond dissociation enthalpy (BDE), ionization potential (IP), and various electronic and topological parameters. For N-alkyl-4-aminophenols, a QSAR model would likely show that the antioxidant activity increases with the electron-donating ability of the N-alkyl substituent, up to a certain point where steric effects may become dominant.

QSAR models have also been developed to predict the toxicity of phenols. These models often incorporate descriptors related to hydrophobicity (logP) and electronic properties (e.g., energy of the lowest unoccupied molecular orbital, LUMO) to account for different mechanisms of toxic action tandfonline.com. For "Phenol, 4-(hexylamino)-", its predicted logP would be significantly higher than that of 4-aminophenol, suggesting a different pharmacokinetic and potentially toxicological profile.

QSPR Modeling: QSPR models can be used to predict a wide range of physicochemical properties, such as boiling point, solubility, and chromatographic retention times. For a series of N-alkyl-4-aminophenols, QSPR models would likely demonstrate a clear correlation between the length of the alkyl chain and these properties. For example, properties like boiling point and logP would be expected to increase linearly with the number of carbon atoms in the alkyl chain.

A study on alkylphenols developed QSAR models for water quality indices, finding that descriptors related to structural and steric hindrance, as well as thermodynamic properties, were important for predicting biodegradability tandfonline.com. Similar approaches could be applied to "Phenol, 4-(hexylamino)-" to predict its environmental fate and persistence.

The development of robust QSAR and QSPR models relies on high-quality experimental data for a diverse set of compounds. While specific models for "Phenol, 4-(hexylamino)-" are not prominent in the literature, the principles derived from models of related phenolic and aminophenolic compounds provide a strong basis for predicting its behavior.

Model TypePredicted Relationship for "Phenol, 4-(hexylamino)-"Relevant Molecular Descriptors
QSAR (Antioxidant Activity) Higher activity compared to smaller N-alkyl analogs due to the electron-donating hexyl group.Bond Dissociation Enthalpy (BDE), Ionization Potential (IP), HOMO energy.
QSAR (Toxicity) Increased toxicity in some models due to higher lipophilicity.logP, LUMO energy, polarizability.
QSPR (Physicochemical Properties) Higher boiling point, lower water solubility, and higher logP compared to smaller N-alkyl analogs.Molecular weight, topological indices, surface area.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Methodologies

The development of efficient, scalable, and sustainable methods for synthesizing Phenol (B47542), 4-(hexylamino)- and its derivatives is a primary research objective. While classical methods may exist, future explorations are likely to focus on innovative catalytic systems and process optimization.

Advanced Catalytic Approaches: Research into novel transition-metal catalysts or enzymatic catalysts could lead to more selective and higher-yield synthetic pathways. Adapting established cross-coupling reactions, such as the Ullmann condensation or Buchwald-Hartwig amination, using p-iodophenol and hexylamine (B90201) as starting materials, could provide efficient routes. Methodologies developed for other substituted phenols, such as those using copper iodide and various ligands, could be systematically optimized for this specific compound mdpi.com.

Flow Chemistry Synthesis: Implementing continuous flow chemistry for the synthesis of Phenol, 4-(hexylamino)- could offer significant advantages over traditional batch processing. Flow reactors can provide superior control over reaction parameters like temperature and pressure, potentially leading to improved yields, higher purity, and enhanced safety.

Multi-Step Synthesis from Platform Chemicals: Designing synthetic routes from readily available platform chemicals like p-aminophenol or hydroquinone (B1673460) represents another key avenue nih.govgoogle.com. For instance, a two-step process involving the reductive amination of p-hydroxybenzaldehyde with hexylamine, followed by reduction, could be explored and refined.

Discovery of Unprecedented Chemical Reactivity

The unique combination of a phenolic hydroxyl group and a secondary amino group on the same aromatic ring suggests a rich and complex chemical reactivity that is yet to be fully explored. Future research will likely focus on understanding and exploiting the interplay between these two functional groups.

Selective Functionalization: A significant research direction involves developing methods for the selective functionalization of either the hydroxyl or the amino group. This would allow Phenol, 4-(hexylamino)- to be used as a versatile building block for the synthesis of more complex molecules, such as pharmaceutical intermediates or specialized ligands. Strategies for derivatizing natural phenols, such as selective acylation and alkylation, could serve as a starting point for these investigations nih.gov.

Polymerization and Oligomerization: The bifunctional nature of the molecule makes it an attractive candidate as a monomer for the synthesis of novel polymers and oligomers. For example, it could be incorporated into polycarbonates, polyesters, or polyethers through reactions involving the hydroxyl group, while the amino group could be used for creating polyamides or for post-polymerization modification.

Oxidative Coupling Reactions: Investigating the oxidative coupling of Phenol, 4-(hexylamino)- could lead to the formation of novel dimeric or polymeric structures with interesting electronic or material properties. The presence of the electron-donating amino group is expected to significantly influence the regioselectivity and outcome of such reactions.

Integration into Advanced Functional Materials Systems

The molecular structure of Phenol, 4-(hexylamino)- is well-suited for its use as a component in advanced functional materials rsc.org. The phenolic moiety provides rigidity and potential for hydrogen bonding, while the hexylamino group can impart solubility, flexibility, and a site for further chemical modification.

Antimicrobial Coatings: Bioinspired phenol-amine chemistries have shown significant promise in the development of antimicrobial coatings for medical fabrics and devices researchgate.netamr-insights.eu. The amino groups, in particular, are credited with contributing to antimicrobial activity researchgate.net. Future work could involve co-polymerizing Phenol, 4-(hexylamino)- with other phenolic derivatives to create durable, biocompatible, and highly effective antimicrobial surfaces that combat the spread of resistant pathogens amr-insights.eu.

Bio-adhesives: Inspired by the adhesive properties of proteins found in nature, phenol-amine chemistry is being used to develop strong, biocompatible, and antibacterial adhesives nih.gov. Phenol, 4-(hexylamino)- could serve as a key component in such systems, where the phenolic hydroxyl group contributes to adhesive cross-linking and the amino group enhances cohesion and provides antimicrobial benefits.

Organic Electronics: Substituted phenols and anilines are foundational structures in materials for organic light-emitting diodes (OLEDs) and other electronic devices. Research could explore the incorporation of Phenol, 4-(hexylamino)- into conductive polymers or as a charge-transporting layer, with the alkyl chain being used to tune solubility and film morphology.

Table 1: Potential Applications in Advanced Functional Materials

Material System Potential Role of Phenol, 4-(hexylamino)- Key Functional Groups Desired Outcome
Antimicrobial Surfaces Monomer in bioinspired polymer coatings Phenolic -OH, Hexylamino -NH Durable, non-leaching antimicrobial coatings for medical devices. researchgate.net
Bio-adhesives Component in biomimetic adhesive formulations Phenolic -OH, Hexylamino -NH Strong, biocompatible adhesives with inherent antibacterial properties. nih.gov
Organic Semiconductors Building block for charge-transporting polymers Aromatic Ring, Amino Group Tunable electronic properties and processability for use in OLEDs or sensors.
High-Performance Polymers Monomer for specialty polyamides or polyethers Amino Group, Hydroxyl Group Enhanced thermal stability, chemical resistance, and mechanical properties.

Interdisciplinary Research with Emerging Fields

The convergence of chemistry with other disciplines like artificial intelligence and materials science creates exciting new research frontiers for molecules like Phenol, 4-(hexylamino)-.

Predict the physicochemical, electronic, and toxicological properties of novel derivatives of Phenol, 4-(hexylamino)-.

Screen for its potential application in various fields, such as drug discovery or materials science, by predicting its interaction with biological targets or its performance in virtual material formulations.

Design and optimize novel, high-yield synthetic routes, reducing the need for extensive empirical experimentation specialchem.com.

Bio-inspired and Biomimetic Materials: Nature provides a vast library of functional materials perfected through evolution researchgate.net. The phenol-amine motif is a recurring theme in biological systems, such as in the sclerotization of insect cuticles and the formation of adhesive proteins. Research focused on mimicking these natural processes, a field known as nature-inspired chemical engineering, could use Phenol, 4-(hexylamino)- as a synthetic building block to create advanced materials with properties like self-healing, enhanced durability, and environmental responsiveness nih.govresearchgate.net.

Sustainable Chemistry and Environmental Impact Mitigation Strategies

In line with the principles of green and sustainable chemistry, future research must address the environmental footprint associated with the synthesis and application of Phenol, 4-(hexylamino)- nih.gov.

Green Synthesis and Circular Chemistry: A major focus will be the development of environmentally benign synthetic methods. This includes the use of eco-friendly solvents (like water or ethanol), minimizing waste generation, and using catalysts that are recyclable and non-toxic rsc.org. An important research avenue is the exploration of electrochemical methods, which can offer a clean alternative to traditional chemical reductions, as demonstrated in the conversion of 4-nitrophenol (B140041) to 4-aminophenol (B1666318) mdpi.com.

Biodegradability and Ecotoxicity Assessment: Given that phenolic compounds are often classified as environmental pollutants, a thorough investigation into the biodegradability and ecotoxicity of Phenol, 4-(hexylamino)- is crucial cdc.govresearchgate.netnih.gov. Understanding its fate in aquatic and terrestrial environments will be essential for ensuring its safe use. Studies should aim to identify potential degradation pathways and characterize any persistent or toxic byproducts.

Remediation and Detection Technologies: In parallel with toxicity studies, research should focus on developing sensitive analytical methods for the detection of Phenol, 4-(hexylamino)- in environmental samples, such as water and soil nih.gov. Furthermore, developing effective remediation strategies, such as advanced oxidation processes or bioremediation, will be vital for mitigating any potential environmental contamination resulting from its production or use.

Q & A

Q. How can researchers optimize the pharmacokinetic profile of Phenol, 4-(hexylamino)- analogs for CNS delivery?

  • Methodology :
  • LogP Optimization : Adjust alkyl chain length to balance blood-brain barrier permeability (target LogP ~2–3) .
  • Prodrug Design : Introduce ester moieties to enhance solubility and metabolic stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.